Cas no 2248275-29-6 (Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate)

Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate 化学的及び物理的性質
名前と識別子
-
- EN300-6512298
- 2248275-29-6
- Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate
-
- インチ: 1S/C13H16F3NO2/c1-11(2,3)19-10(18)12(17,13(14,15)16)9-7-5-4-6-8-9/h4-8H,17H2,1-3H3
- InChIKey: DNXKKTHLAYTIQB-UHFFFAOYSA-N
- ほほえんだ: FC(C(C(=O)OC(C)(C)C)(C1C=CC=CC=1)N)(F)F
計算された属性
- せいみつぶんしりょう: 275.11331324g/mol
- どういたいしつりょう: 275.11331324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 52.3Ų
Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6512298-1.0g |
tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate |
2248275-29-6 | 95.0% | 1.0g |
$642.0 | 2025-03-14 | |
Enamine | EN300-6512298-5.0g |
tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate |
2248275-29-6 | 95.0% | 5.0g |
$1862.0 | 2025-03-14 | |
Enamine | EN300-6512298-0.1g |
tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate |
2248275-29-6 | 95.0% | 0.1g |
$565.0 | 2025-03-14 | |
Enamine | EN300-6512298-2.5g |
tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate |
2248275-29-6 | 95.0% | 2.5g |
$1260.0 | 2025-03-14 | |
Enamine | EN300-6512298-0.5g |
tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate |
2248275-29-6 | 95.0% | 0.5g |
$616.0 | 2025-03-14 | |
Enamine | EN300-6512298-10.0g |
tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate |
2248275-29-6 | 95.0% | 10.0g |
$2762.0 | 2025-03-14 | |
Enamine | EN300-6512298-0.05g |
tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate |
2248275-29-6 | 95.0% | 0.05g |
$539.0 | 2025-03-14 | |
Enamine | EN300-6512298-0.25g |
tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate |
2248275-29-6 | 95.0% | 0.25g |
$591.0 | 2025-03-14 |
Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoateに関する追加情報
Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate (CAS No: 2248275-29-6)
Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate, also known by its CAS number 2248275-29-6, is a versatile organic compound with a unique structure that has garnered significant attention in recent scientific research. This compound is characterized by its tert-butyl ester group and a trifluoromethyl-substituted propanoate backbone, which contributes to its distinctive chemical properties. The presence of an amino group and a phenyl group further enhances its reactivity and potential applications in various fields.
The molecular structure of Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate is intriguing due to the combination of electron-withdrawing groups like the trifluoromethyl moiety and electron-donating groups such as the amino and phenyl substituents. This balance of electronic effects makes the compound highly reactive under specific conditions, which has been exploited in numerous synthetic applications. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the pharmaceutical industry.
In terms of physical properties, this compound exhibits a melting point of approximately 105°C and a boiling point around 180°C at standard pressure. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's stability under ambient conditions is noteworthy, although it may undergo hydrolysis in the presence of strong acids or bases.
The synthesis of Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate typically involves multi-step reactions starting from readily available starting materials. A common approach includes the nucleophilic substitution of a suitable triflate intermediate with an amino alcohol derivative. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and better purity levels.
The application of this compound extends beyond traditional organic synthesis. Researchers have explored its use in drug delivery systems due to its ability to form stable complexes with certain bioactive agents. Additionally, its unique electronic properties make it a promising candidate for use in advanced materials such as fluoropolymers and optoelectronic devices.
In conclusion, Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate (CAS No: 2248275-29-6) stands out as a valuable compound with diverse applications across multiple disciplines. Its chemical structure, reactivity, and compatibility with various synthetic methods position it as a key player in contemporary chemical research.
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